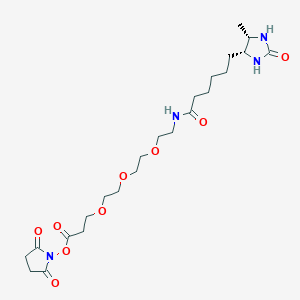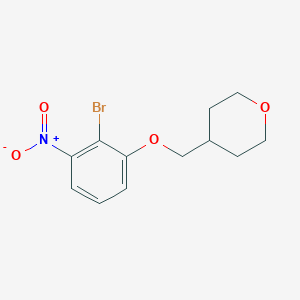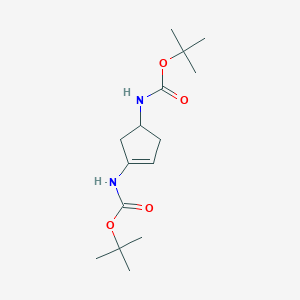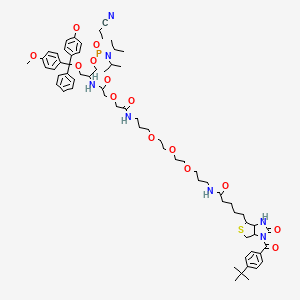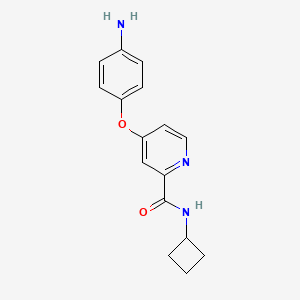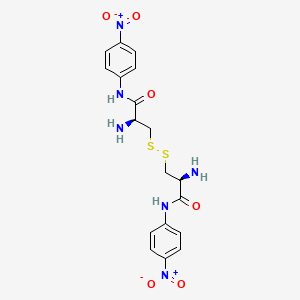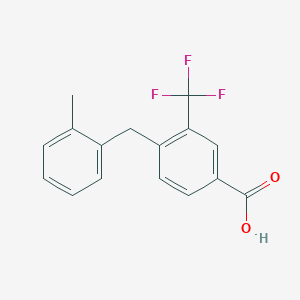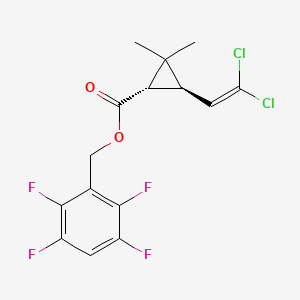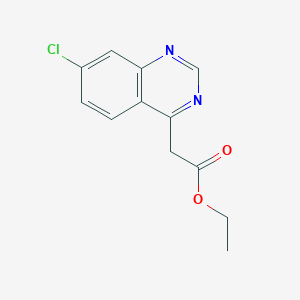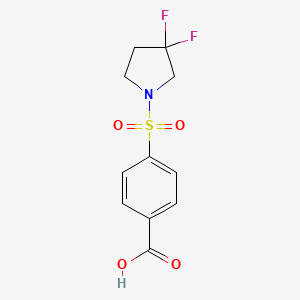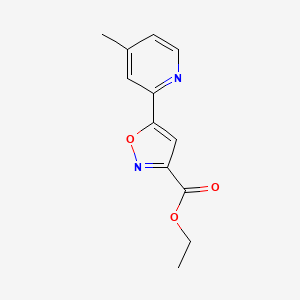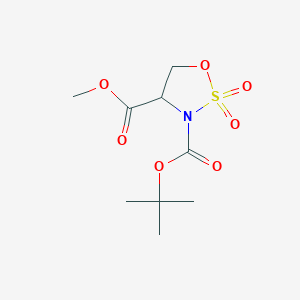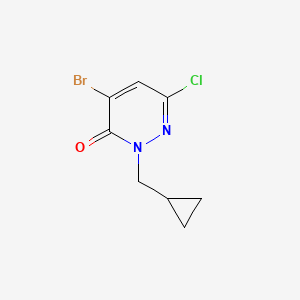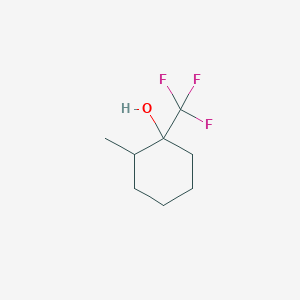
2-Methyl-1-(trifluoromethyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD16067884 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD16067884 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The process typically starts with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD16067884 is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to ensure consistent quality and quantity. The industrial process may also incorporate advanced techniques such as crystallization and distillation to purify the final product. The preparation method is designed to be efficient and cost-effective, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD16067884 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD16067884 are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions. The choice of solvent, temperature, and pressure also plays a crucial role in determining the efficiency and selectivity of the reactions.
Major Products Formed
The major products formed from the reactions of MFCD16067884 depend on the type of reaction and the reagents used For instance, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds
Wissenschaftliche Forschungsanwendungen
MFCD16067884 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for investigating biological pathways.
Medicine: MFCD16067884 has potential therapeutic applications, including drug development and disease treatment.
Industry: It is utilized in the production of specialty chemicals, materials, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which MFCD16067884 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism of action depends on the context in which the compound is used, such as its role in a biochemical assay or therapeutic application.
Eigenschaften
Molekularformel |
C8H13F3O |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
2-methyl-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H13F3O/c1-6-4-2-3-5-7(6,12)8(9,10)11/h6,12H,2-5H2,1H3 |
InChI-Schlüssel |
OZRKZYZFYUFGLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


